Cas no 165467-63-0 (6H-Furo[3,4-g]-1-benzopyran-6-one,2,8-dihydro-5-hydroxy-2,2-dimethyl-)
165467-63-0 structure
Product Name:6H-Furo[3,4-g]-1-benzopyran-6-one,2,8-dihydro-5-hydroxy-2,2-dimethyl-
CAS-Nr.:165467-63-0
MF:C13H12O4
MW:232.231984138489
CID:217441
PubChem ID:636462
Update Time:2025-04-19
6H-Furo[3,4-g]-1-benzopyran-6-one,2,8-dihydro-5-hydroxy-2,2-dimethyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 6H-Furo[3,4-g]-1-benzopyran-6-one,2,8-dihydro-5-hydroxy-2,2-dimethyl-
- SalfredinB11
- DTXSID001158979
- BY58655237
- CHEMBL3609156
- 5-Hydroxy-2,2-dimethyl-2,8-dihydro-6H-furo[3,4-g]chromen-6-one
- Salfredin-B11
- F70232
- 9-Hydroxy-6,6-dimethyl-3,6-dihydro-2,5-dioxa-cyclopenta[b]naphthalen-1-one
- Salfredin B11
- CHEBI:174191
- 6H-furo[3,4-g]-1-benzopyran-6-one, 2,8-dihydro-5-hydroxy-2,2-dimethyl-
- InChI=1/C13H12O4/c1-13(2)4-3-8-9(17-13)5-7-6-16-12(15)10(7)11(8)14/h3-5,14H,6H2,1-2H
- 2,8-Dihydro-5-hydroxy-2,2-dimethyl-6H-furo(3,4-g)-1-benzopyran-6-one
- UNII-BY58655237
- SCHEMBL15144873
- 2,8-Dihydro-5-hydroxy-2,2-dimethyl-6H-furo[3,4-g]-1-benzopyran-6-one
- 5-hydroxy-2,2-dimethyl-2H,6H,8H-furo[3,4-g]chromen-6-one
- 165467-63-0
- 2,8-Dihydro-5-hydroxy-2,2-dimethyl-6H-furo[3,4-g]-1-benzopyran-6-one, 9CI
- 5-hydroxy-2,2-dimethyl-8H-uro[3,4-g]chromen-6-one
- 6H-Furo(3,4-g)-1-benzopyran-6-one, 2,8-dihydro-5-hydroxy-2,2-dimethyl-
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- Inchi: 1S/C13H12O4/c1-13(2)4-3-8-9(17-13)5-7-6-16-12(15)10(7)11(8)14/h3-5,14H,6H2,1-2H3
- InChI-Schlüssel: ZYOUEEMPKPNVQW-UHFFFAOYSA-N
- Lächelt: O1C2C=C3COC(C3=C(C=2C=CC1(C)C)O)=O
Berechnete Eigenschaften
- Genaue Masse: 232.07355886g/mol
- Monoisotopenmasse: 232.07355886g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 0
- Komplexität: 374
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topologische Polaroberfläche: 55.8Ų
6H-Furo[3,4-g]-1-benzopyran-6-one,2,8-dihydro-5-hydroxy-2,2-dimethyl- Verwandte Literatur
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Raghao S. Mali,Kantipudi N. Babu J. Chem. Res. (S) 1998 292
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Qi Yun,Qingwang Liu,Cunyong He,Xiaohua Ma,Xiaoli Gao,Amer Talbi,Jianping Zhou Anal. Methods 2014 6 4845
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